5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one
Description
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Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-18-6-8-19(9-7-18)33(31,32)29-13-12-20-22(29)10-11-24(25(20)30)28-16-14-27(15-17-28)23-5-3-2-4-21(23)26/h2-9,12-13,24H,10-11,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFWAOFYLUUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC(C3=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound acts as an inhibitor of ENTs. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km). This suggests that the compound is an irreversible and non-competitive inhibitor.
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can affect nucleotide synthesis and the regulation of adenosine function.
Biochemical Analysis
Biochemical Properties
The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound has been shown to be more selective to ENT2 than to ENT1.
Cellular Effects
In cellular processes, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one can influence cell function by inhibiting the uptake of uridine and adenosine in cells expressing ENT1 and ENT2. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects through binding interactions with ENTs. It acts as a non-competitive inhibitor, reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km. The compound’s inhibitory effect could not be washed out, indicating that it binds irreversibly.
Biological Activity
The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one (commonly referred to as L107-0229) is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and related structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C26H24FN5O3
- IUPAC Name : 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
- SMILES Notation : Cc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1
Research has indicated that L107-0229 exhibits significant activity as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly ENT2. ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them vital in various physiological and pathological processes including cancer and inflammation.
Key Findings:
- Selectivity : L107-0229 has been shown to be more selective for ENT2 compared to ENT1, with studies demonstrating a selectivity factor ranging from 5 to 10-fold .
- Inhibition Potency : The compound's IC50 values for inhibiting ENT2 have been reported in the range of nanomolar concentrations, indicating potent biological activity .
Antitumor Activity
Several studies have explored the antitumor potential of L107-0229. Its ability to inhibit nucleoside transporters may contribute to reduced tumor growth by limiting the availability of nucleotides necessary for DNA synthesis.
Case Studies:
-
Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with L107-0229 resulted in significant reductions in cell viability. The compound was tested across various concentrations, revealing a dose-dependent response.
Concentration (µM) Cell Viability (%) 0.01 95 0.1 80 1 50 10 20 - Mechanistic Insights : Further investigations into the molecular mechanisms revealed that L107-0229 induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how modifications to the chemical structure of L107-0229 influence its biological activity. Variations in the piperazine ring or the sulfonyl group have been correlated with changes in potency and selectivity for ENT subtypes.
Notable Modifications:
- Substituting different phenyl groups on the piperazine ring has shown varying degrees of inhibition against ENT2.
| Modification | IC50 (µM) | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|
| 2-Fluorophenyl | 0.25 | 10 |
| 4-Chlorophenyl | 0.15 | 8 |
| Phenyl | 0.30 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
